tc-e 5001

Description

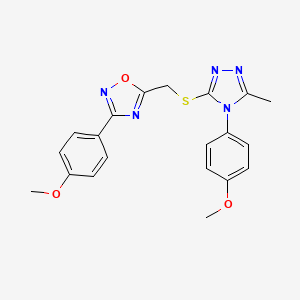

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZSHPITKSPDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TC-E 5001: A Dual Tankyrase Inhibitor for Modulating Wnt/β-Catenin Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5001 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two key enzymes in the poly(ADP-ribose) polymerase (PARP) family. By dually targeting these enzymes, this compound effectively modulates the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers and other diseases, making Tankyrase an attractive therapeutic target. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and its mechanism of action within the Wnt/β-catenin signaling cascade.

Introduction to Tankyrase and its Role in Wnt/β-Catenin Signaling

Tankyrase-1 and Tankyrase-2 are multifunctional enzymes that catalyze the poly(ADP-ribosylation) (PARsylation) of target proteins, a post-translational modification that regulates their stability and function. A primary substrate of Tankyrases is Axin, a scaffold protein that is a central component of the β-catenin destruction complex.[1] In the absence of a Wnt signal, this complex facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its receptor, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, promoting cell proliferation.[2]

Tankyrases promote the degradation of Axin by PARsylating it, which marks it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent proteasomal degradation.[1] By inhibiting Tankyrase activity, this compound stabilizes Axin levels, thereby promoting the assembly of the β-catenin destruction complex and leading to the downregulation of Wnt/β-catenin signaling.

Biochemical and Cellular Activity of this compound

This compound demonstrates high affinity and potent inhibition of both Tankyrase isoforms, with a notable selectivity over other PARP family members.

Table 1: Quantitative Data for this compound Activity

| Parameter | TNKS1 | TNKS2 | PARP1 | PARP2 | Axin2 Stabilization (Cellular IC50) | STF Reporter (Cellular IC50) |

| Binding Affinity (Kd) | 79 nM[3] | 28 nM[3] | >19 µM | >19 µM | - | - |

| Inhibitory Concentration (IC50) | - | 33 nM[3] | >19 µM | >19 µM | 0.709 µM[3] | 0.215 µM[3] |

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-Catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the role of Tankyrase and the inhibitory action of this compound.

References

The Role of TC-E 5001 in Axin Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of various cancers. A key mechanism for maintaining pathway homeostasis is the continuous, proteasome-mediated degradation of the transcriptional coactivator β-catenin, a process orchestrated by a multi-protein "destruction complex." Axin is a scaffold protein and the concentration-limiting component of this complex. The stability of Axin itself is regulated by the poly(ADP-ribose) polymerase (PARP) enzymes, tankyrase 1 and 2 (TNKS1/2). This technical guide provides an in-depth overview of TC-E 5001, a potent and selective inhibitor of TNKS1/2, and its role in the stabilization of Axin, leading to the downregulation of Wnt/β-catenin signaling. We will detail the mechanism of action, present quantitative data, outline key experimental protocols, and visualize the involved pathways and workflows.

Introduction to Wnt/β-catenin Signaling and the Role of Axin

The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, the destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), facilitates the phosphorylation of β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low[1][2][3].

Upon Wnt ligand binding to its receptor complex, Frizzled/LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as c-Myc and Cyclin D1[2][4].

Axin serves as the scaffold for the destruction complex, and its cellular concentration is a rate-limiting factor for β-catenin degradation[2][3]. The levels of Axin are, in turn, regulated by the tankyrase enzymes, TNKS1 and TNKS2. Tankyrases are members of the PARP family of enzymes that catalyze the addition of poly(ADP-ribose) (PAR) chains to their substrates, a process known as PARsylation[1][3]. The PARsylation of Axin by tankyrases signals it for ubiquitination and proteasomal degradation.

This compound: A Potent Tankyrase Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both tankyrase 1 and tankyrase 2[5][6]. By inhibiting the enzymatic activity of TNKS1/2, this compound prevents the PARsylation of Axin, thereby rescuing it from degradation. This leads to an increase in the cellular concentration of Axin, which enhances the assembly and activity of the β-catenin destruction complex. The ultimate consequence is a decrease in β-catenin levels and the attenuation of Wnt/β-catenin signaling[3][7].

Mechanism of Action of this compound

The mechanism of action of this compound in stabilizing Axin is a direct consequence of its inhibition of tankyrase activity. By binding to the adenosine pocket of TNKS1 and TNKS2, this compound prevents the transfer of ADP-ribose units from NAD+ to Axin[5]. This abrogation of PARsylation disrupts the signaling cascade that leads to Axin's destruction, resulting in its accumulation and the subsequent downregulation of the Wnt pathway.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against different targets.

| Parameter | TNKS1 | TNKS2 | Reference |

| Binding Affinity (Kd) | 79 nM | 28 nM | [5][6] |

| Inhibitory Concentration (IC50) | Not Reported | 33 nM | [5][6] |

Table 1: Biochemical Activity of this compound against Tankyrases. This table presents the binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) of this compound for Tankyrase 1 and 2.

| Assay | IC50 | Reference |

| Axin2 Inhibition | 0.709 µM | [5] |

| STF (SuperTopFlash) Reporter Assay | 0.215 µM | [5] |

Table 2: Cellular Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound in cellular assays measuring Axin2 levels and Wnt/β-catenin signaling (STF reporter).

| Enzyme | IC50 | Reference |

| PARP1 | >19 µM | [6] |

| PARP2 | >19 µM | [6] |

Table 3: Selectivity Profile of this compound. This table highlights the selectivity of this compound for tankyrases over other PARP family members, PARP1 and PARP2.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and the Role of this compound

Caption: Wnt/β-catenin pathway and this compound's intervention.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effects.

Detailed Experimental Protocols

Tankyrase Activity Assay (IC50 Determination)

This protocol outlines a method to determine the IC50 value of this compound for tankyrase enzymes.

-

Reagents and Materials:

-

Recombinant human TNKS1 or TNKS2 enzyme.

-

Histone H4 as a substrate.

-

NAD+ (Nicotinamide adenine dinucleotide).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

-

Anti-PAR antibody.

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection reagent (e.g., chemiluminescent substrate).

-

96-well plates.

-

-

Procedure:

-

Coat a 96-well plate with Histone H4 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Add TNKS1 or TNKS2 enzyme to the wells.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 30°C for 1-2 hours.

-

Wash the plate to remove unreacted components.

-

Add the anti-PAR primary antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add the chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Axin Stabilization

This protocol describes the detection of increased Axin protein levels in cells treated with this compound.

-

Reagents and Materials:

-

Cell line (e.g., SW480 colorectal cancer cells).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-Axin1, anti-Axin2, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Chemiluminescent detection reagent.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 16-24 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for Axin1, Axin2, and β-actin.

-

Normalize the Axin protein levels to the loading control (β-actin).

-

Compare the normalized Axin levels in this compound-treated cells to the vehicle-treated control.

-

Wnt/β-catenin Reporter Assay (STF)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Reagents and Materials:

-

HEK293T cells (or other suitable cell line).

-

SuperTopFlash (STF) luciferase reporter plasmid.

-

Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

This compound.

-

Wnt3a conditioned media (or recombinant Wnt3a).

-

Dual-luciferase reporter assay system.

-

-

Procedure:

-

Co-transfect cells with the STF and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with this compound or vehicle.

-

After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned media for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the unstimulated control.

-

Determine the inhibitory effect of this compound on Wnt3a-induced reporter activity.

-

Conclusion

This compound is a valuable research tool for investigating the role of tankyrases in the regulation of the Wnt/β-catenin signaling pathway. Its ability to potently and selectively inhibit TNKS1/2 leads to the stabilization of Axin, a critical negative regulator of the pathway. This guide has provided a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments to assess its effects. The information presented here will be of significant utility to researchers in the fields of cancer biology, signal transduction, and drug discovery who are interested in targeting the Wnt pathway for therapeutic intervention.

References

- 1. youtube.com [youtube.com]

- 2. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. path.ox.ac.uk [path.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of TC-E 5001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5001 is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Unlike other PARP inhibitors, this compound exhibits high selectivity for the tankyrase subfamily, with significantly less activity against PARP1 and PARP2.[2] The primary biological activity of this compound stems from its modulation of the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and numerous diseases, including cancer. This guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Tankyrase and Wnt Pathway Modulation

This compound exerts its biological effects through the inhibition of tankyrase enzymes. Tankyrases play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation.

In the absence of a Wnt signal, the destruction complex, composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and degradation, keeping its cytoplasmic levels low.

Upon Wnt signaling activation, the pathway is initiated, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of TCF/LEF (T-cell factor/lymphoid enhancer factor) target genes, which are involved in cell proliferation and differentiation.

This compound, by inhibiting TNKS1 and TNKS2, prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex. The increased degradation of β-catenin results in the downregulation of Wnt signaling. A key indicator of this compound activity is the stabilization of Axin2, a direct target of Wnt signaling and a negative feedback regulator of the pathway.[1][2]

Quantitative Biological Activity of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | Parameter | Value | Reference |

| TNKS1 | Kd | 79 nM | [1][2] |

| TNKS2 | Kd | 28 nM | [1][2] |

| TNKS2 | IC50 | 33 nM | [1][2] |

| PARP1 | IC50 | >19 µM | [2] |

| PARP2 | IC50 | >19 µM | [2] |

Table 1: Biochemical Inhibition Data for this compound

| Assay | Parameter | Value | Reference |

| Axin2 Stabilization | IC50 | 0.709 µM | [1] |

| STF (Wnt Reporter) | IC50 | 0.215 µM | [1] |

Table 2: Cell-Based Activity of this compound

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the biological activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from relevant literature.

Tankyrase Inhibition Assay (Biochemical)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human tankyrase 1 and 2.

-

Materials:

-

Recombinant human Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) enzymes.

-

Histone H1 (substrate).

-

Biotinylated NAD+.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2).

-

Streptavidin-coated microplates.

-

This compound stock solution (in DMSO).

-

Stop solution (e.g., 3-aminobenzamide).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

HRP-conjugated anti-biotin antibody.

-

TMB substrate.

-

Plate reader.

-

-

Procedure:

-

Coat streptavidin-coated microplates with Histone H1 overnight at 4°C. Wash plates with wash buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Add recombinant TNKS1 or TNKS2 enzyme to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at 30°C for 1-2 hours.

-

Stop the reaction by adding a stop solution.

-

Wash the plates and add HRP-conjugated anti-biotin antibody. Incubate for 1 hour at room temperature.

-

Wash the plates and add TMB substrate.

-

Quench the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

PARP1 and PARP2 Inhibition Assay (Biochemical)

This assay is performed to determine the selectivity of this compound for tankyrases over other PARP family members.

-

Materials:

-

Recombinant human PARP1 and PARP2 enzymes.

-

Activated DNA.

-

Histone H1.

-

Biotinylated NAD+.

-

Assay buffer.

-

Streptavidin-coated microplates.

-

This compound stock solution.

-

Other materials as described in the Tankyrase Inhibition Assay.

-

-

Procedure:

-

The protocol is similar to the Tankyrase Inhibition Assay, with the substitution of TNKS1/2 with PARP1 or PARP2 enzymes.

-

The reaction is initiated in the presence of activated DNA, which is required for PARP1/2 activity.

-

The IC50 values are determined as described previously.

-

TOPFlash Luciferase Reporter Assay (Cell-Based)

This assay measures the activity of the canonical Wnt signaling pathway in cells by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

-

Materials:

-

HEK293T or other suitable cell line.

-

TOPFlash and FOPFlash (negative control) reporter plasmids.

-

Renilla luciferase plasmid (for transfection normalization).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Wnt3a conditioned medium (or recombinant Wnt3a) to stimulate the pathway.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the Wnt pathway.

-

Simultaneously, treat the cells with serial dilutions of this compound or vehicle (DMSO).

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of Wnt signaling and determine the IC50 value.

-

Axin2 Protein Level Quantification (Western Blot)

This method is used to measure the stabilization of endogenous Axin2 protein in response to this compound treatment.

-

Materials:

-

SW480 or other suitable cell line with active Wnt signaling.

-

Cell culture reagents.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Axin2 and anti-β-actin (or other loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software and normalize the Axin2 signal to the loading control.

-

Conclusion

This compound is a valuable research tool for studying the role of tankyrases and the Wnt signaling pathway in various biological processes. Its high potency and selectivity make it a superior probe compared to less specific PARP inhibitors. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other tankyrase inhibitors, facilitating further research into their therapeutic potential. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental workflows for its evaluation.

References

TC-E 5001: A Technical Guide to its Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the initiation and progression of numerous cancers, most notably colorectal cancer. By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target genes essential for tumor growth and survival. This technical guide provides an in-depth overview of the applications of this compound in cancer research, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor that targets the adenosine pocket of tankyrase 1 and 2.[1] This targeted inhibition prevents the PARsylation of AXIN, a crucial component of the β-catenin destruction complex. The stabilization of AXIN leads to the proteasomal degradation of β-catenin, effectively silencing the aberrant signaling cascade that promotes cancer cell proliferation and survival. The selectivity of this compound for tankyrases over other PARP family members minimizes off-target effects, making it a valuable tool for studying the specific roles of tankyrases in cancer biology.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

| Target | Parameter | Value | Reference |

| Tankyrase 1 (TNKS1) | Kd | 79 nM | [1] |

| Tankyrase 2 (TNKS2) | Kd | 28 nM | [1] |

| Tankyrase 2 (TNKS2) | IC50 | 33 nM | |

| Axin2 Stabilization | IC50 | 0.709 µM | [1] |

| SuperTOPFlash (STF) Reporter Assay | IC50 | 0.215 µM | [1] |

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

This compound exerts its anti-cancer effects by modulating the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway and the point of intervention for this compound.

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DLD-1, COLO-320DM)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for β-catenin and Axin2 Levels

This protocol is to assess the effect of this compound on the protein levels of β-catenin and Axin2.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-β-catenin, anti-Axin2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating this compound in a cancer research setting.

Caption: A general experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound serves as a critical research tool for elucidating the role of tankyrases and the Wnt/β-catenin pathway in cancer. The data and protocols presented in this guide provide a foundation for further investigation into its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling in various cancer models, including patient-derived xenografts, to better predict clinical outcomes. Furthermore, exploring combination therapies where this compound could sensitize tumors to other anti-cancer agents is a promising avenue for future research. The continued investigation of this compound and other tankyrase inhibitors holds significant promise for the development of novel targeted therapies for Wnt-driven cancers.

References

TC-E 5001: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5001 is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly-ADP-ribosylation (PARsylation) of Axin, this compound prevents its degradation, leading to the stabilization of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby downregulating Wnt signaling. The aberrant activation of the Wnt pathway is implicated in numerous cancers, making this compound a valuable tool for research and a potential therapeutic agent. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a complex heterocyclic molecule with the chemical name 3-(4-Methoxyphenyl)-5-[[[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₉N₅O₃S | [1][2] |

| Molecular Weight | 409.46 g/mol | [1][2] |

| CAS Number | 865565-29-3 | [1][2] |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO | [3] |

| SMILES | CC1=NN=C(SCC2=NC(C3=CC=C(OC)C=C3)=NO2)N1C4=CC=C(OC)C=C4 | [2] |

| InChI Key | LQZSHPITKSPDLC-UHFFFAOYSA-N | [2] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). It exhibits nanomolar binding affinity and inhibitory concentrations for both isoforms while demonstrating high selectivity against other PARP family members, such as PARP1 and PARP2[1].

| Target | K_d_ (nM) | IC₅₀ (nM) | Reference |

| TNKS1 | 79 | - | [1] |

| TNKS2 | 28 | 33 | [1] |

| PARP1 | - | >19,000 | [1] |

| PARP2 | - | >19,000 | [1] |

The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 (GSK3), and casein kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation[3]. Tankyrases (TNKS1 and TNKS2) PARsylate Axin, which marks it for ubiquitination and degradation by the proteasome. This destabilization of the destruction complex leads to the accumulation of β-catenin and activation of Wnt target genes.

This compound inhibits the enzymatic activity of tankyrases, preventing the PARsylation of Axin. This leads to the stabilization of Axin protein levels, thereby enhancing the activity of the β-catenin destruction complex and promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression.

Caption: Canonical Wnt Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Tankyrase Enzymatic Assay (IC₅₀ Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of tankyrases. The principle is based on the detection of poly(ADP-ribose) (PAR), the product of the tankyrase-catalyzed reaction.

Materials:

-

Recombinant human tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2)

-

Histone H4 (substrate)

-

Biotinylated NAD⁺

-

Streptavidin-coated plates

-

Anti-PAR antibody (conjugated to a reporter enzyme, e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB for HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the assay components to the wells of a streptavidin-coated plate in the following order: assay buffer, this compound dilutions, and recombinant tankyrase enzyme.

-

Initiate the reaction by adding a mixture of histone H4 and biotinylated NAD⁺.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by washing the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the anti-PAR antibody and incubate for 60 minutes at room temperature.

-

Wash the plate to remove unbound antibody.

-

Add the reporter enzyme substrate and incubate until color develops.

-

Stop the color development with a stop solution (e.g., 1 M H₂SO₄).

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a Tankyrase Enzymatic Assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (K_d_ Determination)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d_).

Materials:

-

Isothermal titration calorimeter

-

Recombinant human tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2)

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

-

Prepare a solution of the tankyrase enzyme in the dialysis buffer and dialyze extensively against the same buffer to ensure buffer matching.

-

Prepare a solution of this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions.

-

Load the tankyrase solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of this compound into the protein solution.

-

Record the heat changes associated with each injection.

-

Integrate the heat-flow peaks to obtain the heat of binding for each injection.

-

Plot the heat of binding against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the K_d_, stoichiometry (n), and enthalpy of binding (ΔH).

Cell-Based Wnt Signaling Reporter Assay (TOPflash Assay)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway in living cells. It utilizes a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites.

Materials:

-

A suitable cell line (e.g., HEK293T)

-

TOPflash reporter plasmid (containing TCF/LEF responsive elements driving luciferase expression)

-

A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)

-

Transfection reagent

-

Wnt3a conditioned media or recombinant Wnt3a protein (to activate the pathway)

-

This compound stock solution (in DMSO)

-

Dual-luciferase reporter assay system

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TOPflash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the Wnt pathway, along with serial dilutions of this compound. Include appropriate controls (DMSO vehicle, no Wnt3a).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in Wnt signaling activity relative to the unstimulated control and determine the IC₅₀ of this compound for Wnt pathway inhibition.

Conclusion

This compound is a well-characterized and potent inhibitor of the tankyrase enzymes, offering a valuable tool for dissecting the intricacies of the Wnt/β-catenin signaling pathway. Its high selectivity and cell permeability make it suitable for a wide range of in vitro and cell-based assays. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential in Wnt-driven diseases. As with any research compound, it is imperative to carefully design and control experiments to ensure the validity and reproducibility of the findings.

References

An In-Depth Technical Guide to TC-E 5001: A Potent Dual Inhibitor of Tankyrase 1 and 2 for Wnt Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-E 5001, a potent and selective dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). This document consolidates essential information on its procurement, biochemical activity, mechanism of action, and relevant experimental protocols to facilitate its application in Wnt signaling pathway research and drug discovery.

Supplier and Purchasing Information

This compound is available from several commercial suppliers. The following table summarizes the available information. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| MedchemExpress | HY-108516 | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | Inquire | - |

| MedKoo Biosciences | 563297 | >98% | 10mg, 50mg | $500 (10mg), $1,150 (50mg) | Stated as a dual inhibitor of TNKS1 and TNKS2.[1] |

| Glixx Laboratories | GLXC-04230 | >98% (HPLC) | Inquire | POA (Price on Application) | Stored at 4°C.[2] |

| Apexbio Technology | B5798 | 98% | 10mg, 50mg | Inquire | Available through distributors like Bioquote.[3][4][5] |

| TargetMol | T23428 | >98% | Inquire | Inquire | - |

| GlpBio | GC16314 | >98% | Inquire | Inquire | - |

Note: Tocris Bioscience and R&D Systems have discontinued the sale of this compound.[6][7]

Core Compound Information and Properties

| Property | Value | Reference |

| Chemical Name | 3-(4-Methoxyphenyl)-5-[[[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole | [1][6] |

| CAS Number | 865565-29-3 | [1][6][8] |

| Molecular Formula | C₂₀H₁₉N₅O₃S | [1][6] |

| Molecular Weight | 409.46 g/mol | [1][6] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMSO | [9] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] | [1] |

Mechanism of Action and Biological Activity

This compound is a potent dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[6][7] It exerts its effects by binding to the adenosine pocket of the tankyrase enzymes.[8]

The primary application of this compound is as an antagonist of the canonical Wnt/β-catenin signaling pathway.[8] In this pathway, tankyrases play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting TNKS1 and TNKS2, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[6][7]

Biochemical Activity Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Target | Parameter | Value | Reference |

| TNKS1 | Kd | 79 nM | [6] |

| TNKS2 | Kd | 28 nM | [6] |

| TNKS2 | IC₅₀ | 33 nM | [6] |

| Axin2 Stabilization | IC₅₀ | 0.709 µM | |

| STF (Wnt Reporter) | IC₅₀ | 0.215 µM | |

| PARP1 | IC₅₀ | >19 µM | [6][7] |

| PARP2 | IC₅₀ | >19 µM | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, adapted from the foundational publication by Shultz et al. (2012) and other relevant sources.

Tankyrase Enzymatic Assay (Homogeneous Scintillation Proximity Assay)

This assay measures the incorporation of ³H-ADP-ribose from ³H-NAD⁺ onto a biotinylated peptide substrate by the tankyrase enzyme.

Materials:

-

Recombinant human Tankyrase 1 or 2

-

Biotinylated peptide substrate (e.g., Biotin-conjugated Histone H4)

-

³H-NAD⁺

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 0.1% BSA, 1 mM DTT

-

Stop Solution: 500 µM unlabeled NAD⁺ in Assay Buffer

-

Scintillation Proximity Assay (SPA) beads (streptavidin-coated)

-

384-well microplate

Procedure:

-

Prepare a solution of this compound in DMSO and perform serial dilutions to create a concentration gradient.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of the enzyme solution (e.g., 25 nM TNKS1 or TNKS2) in Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a substrate mix containing the biotinylated peptide (e.g., 1 µM) and ³H-NAD⁺ (e.g., 0.1 µCi) in Assay Buffer.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Add 20 µL of a suspension of streptavidin-coated SPA beads.

-

Seal the plate and incubate for at least 60 minutes at room temperature to allow the biotinylated substrate to bind to the beads.

-

Centrifuge the plate at a low speed to pellet the beads.

-

Read the plate on a microplate scintillation counter.

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cell-Based Wnt Signaling Assay (TCF/LEF Reporter Assay)

This assay measures the activity of the Wnt/β-catenin signaling pathway in cells by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid (e.g., FOPflash or a constitutively expressing Renilla luciferase plasmid for normalization)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

The next day, co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing Wnt3a (to activate the pathway) and varying concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the IC₅₀ values by plotting the normalized luciferase activity against the concentration of this compound and fitting the data to a dose-response curve.

Western Blot for Axin2 Stabilization

This protocol is used to qualitatively or semi-quantitatively assess the stabilization of Axin2 protein levels in cells treated with this compound.

Materials:

-

SW480 cells (or another cell line with active Wnt signaling)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against Axin2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Plate SW480 cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Axin2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to confirm equal protein loading.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway and the Role of this compound

Caption: Wnt signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for this compound Evaluation

Caption: A typical workflow for evaluating the activity of this compound.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. biomarker.hu [biomarker.hu]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural Implications for Selective Targeting of PARPs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TC-E 5001: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective tankyrase inhibitor, TC-E 5001. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-(4-Methoxyphenyl)-5-[[[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole | [1][2] |

| Molecular Formula | C20H19N5O3S | [2][3] |

| Molecular Weight | 409.46 g/mol | [1][2][3] |

| CAS Number | 865565-29-3 | [1][2][3] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | Powder | [3] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Unlike other PARP inhibitors, this compound shows high selectivity for tankyrases and is devoid of activity at PARP1 and PARP2.[1]

The primary mechanism of action of this compound involves the inhibition of Wnt signaling.[1] Tankyrases play a crucial role in the degradation of Axin2, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin2 levels, leading to the downregulation of the Wnt signaling pathway.[1]

| Target | Kd | IC50 | Reference |

| TNKS1 | 79 nM | - | [1][3] |

| TNKS2 | 28 nM | 33 nM | [1][3] |

| PARP1 | - | >19 µM | [1] |

| PARP2 | - | >19 µM | [1] |

The following diagram illustrates the mechanism by which this compound inhibits the Wnt signaling pathway.

Caption: Mechanism of Wnt pathway inhibition by this compound.

Safety and Handling Guidelines

As this compound is intended for research use only, appropriate laboratory safety precautions must be observed.[1][2] While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines are based on general best practices and information for similar compounds like TC-E 5005.[4]

| Guideline Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[4] |

| Storage | Store the powder at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[2][3] Store in a dry, dark place.[2] Solutions in solvent should be stored at -80°C.[3][4] |

| First Aid (General Guidance) | If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[4] In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If inhaled: Move person into fresh air. |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] Avoid release to the environment.[4] |

Hazard Statements for a related compound (TC-E 5005):

Experimental Protocols and Workflow

Detailed experimental protocols for this compound are not widely published. The following provides a general methodology for preparing and using this compound in cell-based assays.

-

Determine the required concentration and volume: Based on the desired final concentration in your experiment and the volume of media.

-

Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: this compound is soluble in DMSO (<40.95 mg/mL).[3] Add the appropriate volume of DMSO to the powder. Sonication is recommended to aid dissolution.[3]

-

Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][4]

The diagram below outlines a typical workflow for assessing the effect of this compound on a cell line.

Caption: General experimental workflow for this compound.

Considerations for Animal Experiments:

If using this compound in animal studies, the route of administration, dosage, and vehicle must be carefully determined.

-

Solution Preparation: If the prepared solution is a clear liquid, it can be prepared in a larger volume for one-time use and stored at 4°C for up to a week.[3] If it forms a suspension, it should be prepared fresh for each use.[3]

-

Insoluble Impurities: Any insoluble impurities that do not affect the biological activity should be filtered out.[3]

This guide is intended to provide a summary of the available information on this compound. Researchers should always consult the product-specific documentation and institutional safety guidelines before use.

References

Methodological & Application

Application Notes and Protocols for TC-E 5001 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5001 is a potent and specific dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the PARP domain of tankyrases, this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of Axin levels, thereby promoting the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1][2] Aberrant Wnt signaling is a hallmark of many cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture-based experiments.

Data Presentation

Table 1: Biological Activity of this compound

| Target | Parameter | Value | Reference |

| TNKS1 | Kd | 79 nM | [1][2] |

| TNKS2 | Kd | 28 nM | [1][2] |

| TNKS2 | IC50 | 33 nM | [1][2] |

| PARP1 | IC50 | >19 µM | [1][2] |

| PARP2 | IC50 | >19 µM | [1][2] |

Table 2: Physicochemical Properties and Storage of this compound

| Property | Value | Reference |

| Molecular Weight | 409.46 g/mol | [3] |

| Formula | C20H19N5O3S | [3] |

| Solubility | Soluble in DMSO | [3][4] |

| Storage (Powder) | -20°C for long term | [3] |

| Storage (in DMSO) | -80°C for up to 1 year | [4] |

Signaling Pathway

The Wnt/β-catenin signaling pathway is critical for embryonic development and adult tissue homeostasis. Its dysregulation is frequently implicated in cancer. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin. Inhibition of tankyrases by this compound stabilizes Axin, enhances the activity of the destruction complex, and thereby reduces the levels of active β-catenin.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Note: The following protocols are generalized based on the use of other tankyrase inhibitors like XAV939 and IWR-1, as specific published protocols for this compound are limited.[5][6][7][8][9][10] Optimization for specific cell lines and experimental conditions is highly recommended.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO.[3][4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 0.40946 mg of this compound (MW = 409.46) in 100 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use (up to one year).[4] For short-term storage (days to weeks), 4°C is acceptable.[3]

Protocol 2: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent cancer cell lines with this compound to assess its effect on cell viability and Wnt signaling.

Caption: General experimental workflow for cell treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., SW480, DLD-1 for colon cancer; SH-SY5Y for neuroblastoma)[5][11]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)

-

Assay-specific reagents (e.g., MTT, CellTiter-Glo, lysis buffer, antibodies)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.

-

Adherence: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for attachment.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting concentration range for similar tankyrase inhibitors is 0.1 µM to 10 µM.[5][6][9] A vehicle control (DMSO) at the same final concentration as the highest this compound treatment should be included.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

Analysis: Perform the desired downstream analysis:

-

Cell Viability/Proliferation: Use assays such as MTT, WST-1, or CellTiter-Glo to determine the effect of this compound on cell viability.

-

Western Blot Analysis: Lyse the cells and perform western blotting to analyze the protein levels of key Wnt pathway components, such as total β-catenin and Axin2. A decrease in β-catenin and an increase in Axin2 would be expected.

-

Wnt Reporter Assay: For a more direct measure of Wnt pathway activity, use a cell line stably or transiently expressing a TCF/LEF-driven luciferase reporter (e.g., TOPflash). A decrease in luciferase activity would indicate inhibition of the Wnt pathway.

-

Protocol 3: Wnt/β-catenin Reporter Assay (TOP/FOPflash)

This protocol is for quantifying the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

Cells co-transfected with TOPflash (contains TCF/LEF binding sites) and FOPflash (mutated TCF/LEF binding sites, as a negative control) or a control Renilla luciferase plasmid.

-

This compound

-

Wnt3a conditioned medium (optional, for stimulating the pathway)

-

Luciferase assay reagent

Procedure:

-

Transfection and Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound. If desired, stimulate the Wnt pathway by adding Wnt3a conditioned medium.[6][9]

-

Incubation: Incubate for an appropriate duration (e.g., 16-24 hours).

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla (control) luciferase activities according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOP/FOP ratio upon this compound treatment indicates inhibition of Wnt signaling.

Disclaimer: These protocols are intended for research use only. Please refer to the specific product data sheet and relevant literature for more detailed information. Optimal conditions for specific cell lines and applications should be determined empirically.

References

- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 865565-29-3 | TC-E5001 | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tribioscience.com [tribioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. stemcell.com [stemcell.com]

Application Notes and Protocols for TC-E 5001

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting tankyrases, this compound stabilizes the β-catenin destruction complex, leading to the downregulation of Wnt signaling. This pathway is frequently dysregulated in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound in both in vitro and in vivo research settings.

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Weight | 409.46 g/mol | |

| Formula | C₂₀H₁₉N₅O₃S | |

| CAS Number | 865565-29-3 | |

| Purity | ≥98% (HPLC) | |

| Solubility | <40.95 mg/mL in DMSO (Sonication recommended) | [1] |

| Mechanism of Action | Dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) | |

| Biological Activity | Inhibits Wnt signaling and stabilizes Axin2 levels. | |

| IC₅₀ | 33 nM for TNKS2 | |

| Kᵈ | 79 nM for TNKS1, 28 nM for TNKS2 | |

| PARP1/2 Activity | IC₅₀ >19 μM (devoid of activity) |

Dissolution and Storage Protocols

Reagent Preparation (Stock Solution)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical polypropylene tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Aseptically add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If the solution is not completely clear, sonicate the vial for 5-10 minutes in a water bath sonicator.[1]

-

Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | Up to 3 years | [1] |

| In Solvent (DMSO) | -80°C | Up to 1 year | [1] |

| Short-term (in solution) | 4°C | Up to 1 week (if solution is clear) | [1] |

Note: For long-term storage of the stock solution, it is crucial to use anhydrous DMSO and store in tightly sealed vials to prevent absorption of water, which can affect the stability of the compound.

Experimental Protocols

In Vitro Wnt Signaling Inhibition Assay (TCF/LEF Reporter Assay)

This protocol describes a method to quantify the inhibition of the Wnt/β-catenin signaling pathway by this compound using a TCF/LEF luciferase reporter assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Wnt3a conditioned media or recombinant Wnt3a

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

Wnt Stimulation and this compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a (e.g., 50% Wnt3a conditioned medium or 100 ng/mL recombinant Wnt3a) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a non-Wnt stimulated control.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound on Wnt signaling can be determined by comparing the normalized luciferase activity in the treated wells to the Wnt3a-stimulated control wells.

Cell Proliferation/Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line with active Wnt signaling (e.g., SW480, HCT116)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) in fresh medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

In Vivo Formulation and Administration

This protocol provides a general guideline for the formulation and administration of this compound for in vivo animal studies.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween 80

-

Saline or PBS

-

Sterile tubes and syringes

Example Formulation (for a 10 mg/kg dose): [1]

-

Stock Solution Preparation: Prepare a 40 mg/mL stock solution of this compound in DMSO.

-

Vehicle Preparation: The vehicle consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

-

Final Formulation:

-

For a final concentration of 2 mg/mL, take 50 µL of the 40 mg/mL this compound stock solution.

-

Add 300 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween 80 and mix until clear.

-

Add 600 µL of Saline or PBS and mix until the solution is clear.

-

Administration:

-

The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule will depend on the specific animal model and experimental design. It is recommended to perform a pilot study to determine the optimal dosing regimen.

-

For a 10 mg/kg dose in a 20 g mouse, the dosing volume would be 100 µL of the 2 mg/mL solution.[1]

Note: This formulation is a general guideline. The optimal vehicle and formulation may vary depending on the specific experimental requirements and should be determined by the researcher.

Mandatory Visualizations

Caption: Wnt signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Determining the Optimal Concentration of TC-E 5001 In Vitro

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably in the regulation of Wnt/β-catenin signaling. By inhibiting tankyrase activity, this compound leads to the stabilization of Axin2, a key component of the β-catenin destruction complex. This promotes the degradation of β-catenin, thereby downregulating Wnt signaling. Dysregulation of the Wnt pathway is implicated in the development and progression of numerous cancers, making tankyrase inhibitors like this compound valuable tools for cancer research and drug development.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for in vitro studies. The protocols outlined below describe a general workflow for establishing a dose-response curve and assessing the cytotoxic effects of the compound, which is a critical first step in any cell-based assay.

Mechanism of Action

This compound functions by binding to the adenosine pocket of tankyrase 1 and 2, inhibiting their catalytic activity. This inhibition prevents the PARsylation of Axin, a scaffold protein in the β-catenin destruction complex. Non-PARsylated Axin is stabilized, leading to a more active destruction complex that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression, which can inhibit the proliferation of cancer cells dependent on this pathway.

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound. Note that these values can vary depending on the assay conditions.

| Target | Parameter | Value | Reference |

| TNKS1 | Kd | 79 nM | [1] |

| TNKS2 | Kd | 28 nM | [1] |

| TNKS2 | IC50 | 33 nM | [1] |

| PARP1 | IC50 | >19 µM | [1] |

| PARP2 | IC50 | >19 µM | [1] |

Experimental Protocols

Determining the optimal concentration of this compound for a specific cell line and experimental endpoint is crucial. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability is a recommended starting point.

Experimental Workflow for Determining Optimal Concentration

Caption: General experimental workflow for determining the IC50 of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on cell viability using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Appropriate cancer cell line (e.g., colorectal cancer lines with active Wnt signaling like SW480)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.[2]

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Trypsinize and count the cells.